Home > Products > Screening Compounds P131830 > N-(3-fluorobenzyl)-3-methyl-1-(methylsulfonyl)piperidine-3-carboxamide
N-(3-fluorobenzyl)-3-methyl-1-(methylsulfonyl)piperidine-3-carboxamide - 1251549-62-8

N-(3-fluorobenzyl)-3-methyl-1-(methylsulfonyl)piperidine-3-carboxamide

Catalog Number: EVT-2870072
CAS Number: 1251549-62-8
Molecular Formula: C25H26N4O3S2
Molecular Weight: 494.63
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

    Compound Description: BMS-694153 is a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor. [] It exhibits promising characteristics for migraine treatment due to its exceptional potency, favorable toxicology profile, and remarkable aqueous solubility. [] Preclinical studies demonstrate good intranasal bioavailability in rabbits and dose-dependent activity in migraine models. []

    Compound Description: This compound is a neutrophil elastase inhibitor currently under development by AstraZeneca. [] Its tosylate salt demonstrates improved physical properties compared to its free base form. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

    Compound Description: HTL22562 is a highly potent and selective CGRP receptor antagonist. [] Its structure was determined through X-ray crystallography in complex with the CGRP receptor. [] This compound displays favorable properties such as metabolic stability, good solubility, and suitability for various administration routes. []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

    Compound Description: SR141716 is a potent and selective antagonist for the CB1 cannabinoid receptor. [, ] It is a biarylpyrazole derivative that has been extensively studied to understand its interaction with the CB1 receptor, particularly its inverse agonist properties. [, ]

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

    Compound Description: VCHSR is a biarylpyrazole analog of SR141716 that lacks the hydrogen-bonding capability in its C-3 substituent. [] Unlike SR141716, which acts as an inverse agonist, VCHSR exhibits neutral antagonist activity at the CB1 receptor. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

    Compound Description: This compound is a potent and orally available GlyT1 inhibitor identified as a structurally diverse backup compound for TP0439150. [] It exhibits a higher CNS MPO score and improved physicochemical properties compared to TP0439150, making it a more drug-like candidate. []

5-Substituted-N-(Piperidin-4-ylmethyl)-1H-indazole-3-carboxamides

    Compound Description: This chemical series comprises potent and selective glycogen synthase kinase-3β (GSK-3β) inhibitors. [] These ATP-competitive inhibitors display good cell activity and have shown efficacy in a mouse model of mania. [] Structural modifications, particularly at the indazole 5-position and the piperidine-nitrogen, have led to improved potency and pharmacokinetic profiles. []

(2S)-4-(2,5-Difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731)

    Compound Description: MK-0731 is a potent kinesin spindle protein (KSP) inhibitor designed to overcome limitations associated with previous KSP inhibitors, such as hERG channel binding and poor in vivo potency. [] This compound demonstrated an optimal in vitro and metabolic profile, leading to its advancement into phase I clinical trials for taxane-refractory solid tumors. []

(S)-1-(2-Hydroxyethyl)-4-methyl-N-[4-(methylsulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide (CS-3150)

    Compound Description: CS-3150 is a novel nonsteroidal mineralocorticoid receptor antagonist. [] It has demonstrated both preventive and therapeutic effects on renal injury in a rat model of hypertension. [] CS-3150 appears to exert its beneficial effects by inhibiting fibrosis, inflammation, and oxidative stress in the kidneys, independent of its antihypertensive action. []

N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide (PF-3845)

    Compound Description: PF-3845 is a selective fatty acid amide hydrolase (FAAH) inhibitor. [, ] It elevates anandamide levels in the kidneys and 2-arachidonoylglycerol in plasma, leading to diuretic and blood pressure-lowering effects mediated by cannabinoid type 1 receptors. [] This compound has also been investigated for its potential in attenuating opioid withdrawal symptoms. []

(3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

    Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist. [, ] It belongs to the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid antagonists. [] Structural modifications of JDTic have led to the development of novel kappa opioid receptor antagonists with varying potencies and selectivities. [, ]

(1R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Lorcaserin)

    Compound Description: Lorcaserin is a medication approved for the treatment of obesity. [] It acts as an agonist at serotonin (5-HT)2C receptors but also displays affinity for other 5-HT receptor subtypes. [] Preclinical studies suggest that at higher doses, lorcaserin might exhibit agonist activity at 5-HT2A and potentially 5-HT1A receptors, influencing its overall pharmacological profile. []

N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (ADB-FUBINACA)

    Compound Description: ADB-FUBINACA is a synthetic cannabinoid that has emerged as a drug of abuse. [, , , , ] It is an indazole derivative with a valine amino acid amide residue. [] Studies have investigated its metabolism in human liver microsomes to identify potential biomarkers for monitoring its consumption. [, ] ADB-FUBINACA is currently a Schedule I controlled substance due to its potential for abuse and lack of accepted medical use. [, , ]

Properties

CAS Number

1251549-62-8

Product Name

N-(3-fluorobenzyl)-3-methyl-1-(methylsulfonyl)piperidine-3-carboxamide

IUPAC Name

2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,4,6-trimethylphenyl)acetamide

Molecular Formula

C25H26N4O3S2

Molecular Weight

494.63

InChI

InChI=1S/C25H26N4O3S2/c1-6-33-24-27-22-21(34-24)23(31)29(18-9-7-14(2)8-10-18)25(32)28(22)13-19(30)26-20-16(4)11-15(3)12-17(20)5/h7-12H,6,13H2,1-5H3,(H,26,30)

InChI Key

BUCAJINPNTZMES-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=C(C=C3C)C)C)C4=CC=C(C=C4)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.